

A Comparative Analysis of Pilabactam Sodium and Relebactam Against KPC-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pilabactam sodium	
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This guide provides a detailed comparison of two novel β -lactamase inhibitors, **Pilabactam sodium** (also known as ANT3310) and Relebactam, focusing on their efficacy against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data to inform further research and development efforts.

Introduction

The emergence and global spread of KPC-producing Enterobacterales represent a significant threat to public health. These enzymes confer resistance to carbapenems, often considered last-resort antibiotics for treating severe Gram-negative infections. The development of new β -lactamase inhibitors that can restore the activity of existing β -lactam antibiotics is a critical strategy in combating this resistance. This guide focuses on two such inhibitors: **Pilabactam sodium**, a novel diazabicyclooctane (DBO) serine β -lactamase inhibitor, and Relebactam, another DBO inhibitor that is already clinically available in combination with imipenem.

Mechanism of Action

Both **Pilabactam sodium** and Relebactam belong to the diazabicyclooctane (DBO) class of serine β -lactamase inhibitors. Their primary mechanism of action involves the inhibition of



serine β -lactamases, including the KPC enzymes, which are class A β -lactamases.

Pilabactam Sodium (ANT3310): As a DBO, **Pilabactam sodium** forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the KPC enzyme. This inactivation of the β -lactamase prevents the hydrolysis of the partner β -lactam antibiotic (e.g., meropenem), thereby restoring its antibacterial activity.

Relebactam: Similarly, Relebactam covalently binds to the active site serine of KPC enzymes, forming a stable acyl-enzyme complex. This effectively neutralizes the β -lactamase, allowing the partner carbapenem (imipenem) to reach its target penicillin-binding proteins (PBPs) and exert its bactericidal effect.

Periplasmic Space Carbapenem DBO Inhibitor (Pilabactam/Relebactam) Hydrolysis Inhibition Penicillin-Binding Proteins (PBPs) Leads to Cell Lysis

Mechanism of KPC Inhibition by DBOs

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DBO Inhibition of KPC β-lactamase



In Vitro Efficacy Against KPC-Producing Enterobacterales

The in vitro activity of **Pilabactam sodium** and Relebactam, in combination with their respective carbapenem partners, has been evaluated against collections of KPC-producing clinical isolates. The following tables summarize the available minimum inhibitory concentration (MIC) data.

Table 1: In Vitro Activity of Meropenem/Pilabactam Sodium (MEM/ANT3310) against KPC-Producing

Carbapenem-Resistant Enterobacterales (CRE)

Organism (n)	Antibiotic Combination	MIC5ο (μg/mL)	MIC ₉₀ (μg/mL)
KPC-CRE (180)	Meropenem	>32	>32
KPC-CRE (180)	Meropenem/Pilabacta m sodium (8 μg/mL)	0.06	0.5

Data sourced from a study evaluating global clinical isolates.[1][2][3][4]

Table 2: In Vitro Activity of Imipenem/Relebactam against KPC-Producing Klebsiella pneumoniae

Organism (n)	Antibiotic Combination	MIC50 (mg/L)	- MIC ₉₀ (mg/L)	Susceptibility (%)
KPC-3-producing K. pneumoniae (265)	Imipenem/Releb actam	0.25	1	>97

Data from a study of clinical isolates from hospitals in Southern Spain.[5][6]

Experimental Protocols Minimum Inhibitory Concentration (MIC) Testing



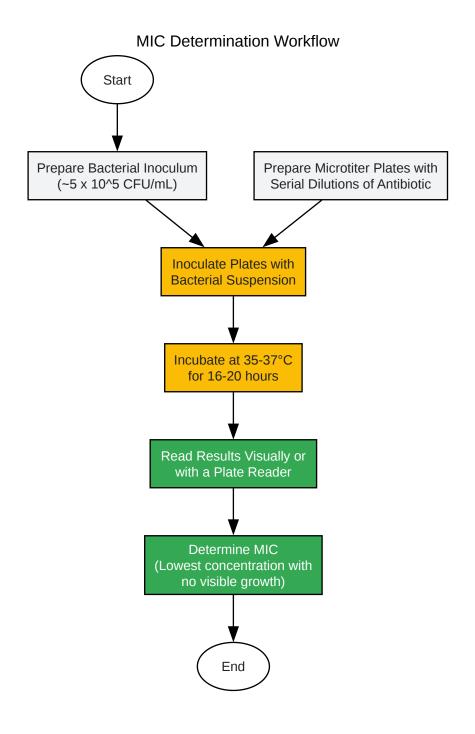




Meropenem/Pilabactam Sodium (MEM/ANT3310): MICs were determined by broth microdilution in accordance with both Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][7] Cationadjusted Mueller Hinton broth (CAMHB) was used, and microtiter panels were prepared and stored at -70°C. Pilabactam sodium was tested at a fixed concentration of 8 μg/mL in combination with varying concentrations of meropenem.

Imipenem/Relebactam: MICs were determined in duplicate by broth microdilution according to EUCAST guidelines.[5][6]





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Workflow for MIC Determination

Time-Kill Assays



While specific time-kill assay data for Meropenem/**Pilabactam sodium** against KPC-producing isolates is not yet publicly available, the general methodology for such assays is described below, based on protocols used for Imipenem/Relebactam.

Imipenem/Relebactam: Time-kill assays were performed in duplicate. Mueller-Hinton broth was inoculated with a bacterial suspension to a final density of approximately 10⁶ CFU/mL.[8] Tubes containing the broth with the bacterial suspension and the antimicrobial agents (alone or in combination) were incubated at 37°C.[8] Samples were taken at 0, 2, 4, 6, 8, and 24 hours to quantify bacterial counts.[8]

Enzyme Inhibition Kinetics

The inhibitory activity of both **Pilabactam sodium** and Relebactam against the KPC-2 enzyme has been characterized, providing insights into their potency at the molecular level.

Table 3: Inhibition of KPC-2 Enzyme Activity

Inhibitor	Parameter	Value
Pilabactam sodium (ANT3310)	IC50	19.5 nM
Relebactam	k ₂ /K	24,750 M ⁻¹ s ⁻¹
Relebactam	k₀pp	0.0002 s ⁻¹
Relebactam	Кі арр	-

IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to reduce enzyme activity by 50%. k_2/K is the second-order rate constant for enzyme acylation, reflecting the efficiency of inhibition. k_0pp is the first-order rate constant for the dissociation of the inhibitor from the enzyme. K_i app is the apparent inhibition constant.

Pilabactam sodium data sourced from a study on its inhibitory activity against various serine-β-lactamases.[1] Relebactam data sourced from a detailed kinetic characterization study.[2][3] [9]

Discussion



Both **Pilabactam sodium** and Relebactam demonstrate potent in vitro activity against KPC-producing Enterobacterales when combined with a carbapenem partner.

Pilabactam sodium, in combination with meropenem, shows excellent potency, reducing the MIC₉₀ of meropenem against KPC-producing CRE from >32 μ g/mL to 0.5 μ g/mL.[1][2][3][4] This suggests that the combination has the potential to be a highly effective treatment for infections caused by these challenging pathogens.

Relebactam, in combination with imipenem, also exhibits strong activity, with a susceptibility rate of over 97% against a large collection of KPC-3-producing K. pneumoniae.[5][6]

The available enzyme kinetic data further supports the potent inhibitory activity of both compounds against the KPC-2 enzyme. While a direct comparison of all kinetic parameters is not possible due to differences in the reported data, the low IC₅₀ for **Pilabactam sodium** and the high acylation efficiency (k_2/K) and slow off-rate (k_0 pp) for Relebactam are indicative of effective and stable inhibition of the KPC enzyme.[1][2][3][9]

Conclusion

Pilabactam sodium and Relebactam are both promising diazabicyclooctane-based inhibitors of KPC β -lactamases. The available in vitro data demonstrates that both agents, when combined with a carbapenem, effectively restore the activity of the partner antibiotic against KPC-producing Enterobacterales. Further studies, particularly comparative in vivo efficacy studies and time-kill assays for the meropenem/**Pilabactam sodium** combination, are warranted to fully elucidate the comparative therapeutic potential of these two important β -lactamase inhibitors.

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- To cite this document: BenchChem. [A Comparative Analysis of Pilabactam Sodium and Relebactam Against KPC-Producing Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831553#comparing-pilabactam-sodium-and-relebactam-against-kpc]

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